molecular formula C11H12ClFO2 B13675755 5-(4-Chloro-2-fluorophenyl)pentanoic Acid

5-(4-Chloro-2-fluorophenyl)pentanoic Acid

Cat. No.: B13675755
M. Wt: 230.66 g/mol
InChI Key: KRICEQLPFCLBBA-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)pentanoic Acid is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In industrial settings, the production of 5-(4-Chloro-2-fluorophenyl)pentanoic Acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysis, which offers advantages such as high regio-, chemo-, and enantio-selectivity, is also gaining traction in the production of such compounds .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-fluorophenyl)pentanoic Acid can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

    Substitution: The replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-(4-Chloro-2-fluorophenyl)pentanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-Chloro-2-fluorophenyl)pentanoic Acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-2-fluorophenyl)pentanoic Acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and may confer specific advantages in certain applications .

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

5-(4-chloro-2-fluorophenyl)pentanoic acid

InChI

InChI=1S/C11H12ClFO2/c12-9-6-5-8(10(13)7-9)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI Key

KRICEQLPFCLBBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CCCCC(=O)O

Origin of Product

United States

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